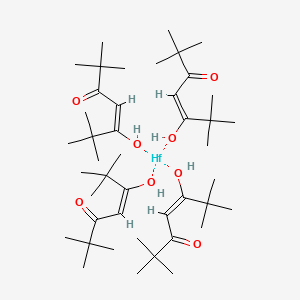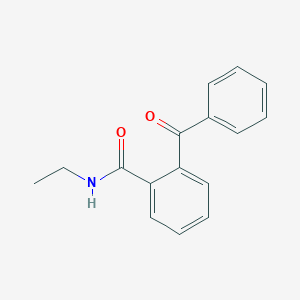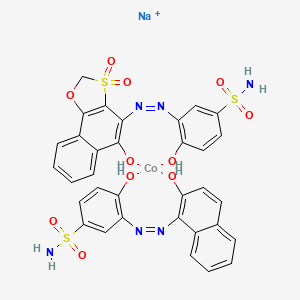
Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) is a complex coordination compound It features a cobalt center coordinated by two azo-linked sulphonamide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex coordination compounds typically involves the reaction of cobalt salts with the appropriate ligands under controlled conditions. For this compound, the ligands would be synthesized separately and then reacted with a cobalt salt, such as cobalt(II) chloride or cobalt(II) nitrate, in a suitable solvent like ethanol or water. The reaction conditions, including temperature, pH, and reaction time, would be optimized to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the laboratory synthesis methods. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters. Purification techniques such as crystallization, filtration, and chromatography would be employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands can be replaced by other ligands in the coordination sphere of the cobalt center.
Complexation Reactions: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines, amines, and thiols. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield higher oxidation state cobalt complexes, while substitution reactions could produce new coordination compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a catalyst for various organic transformations, including oxidation and reduction reactions. Its unique structure might also make it a useful building block for the synthesis of more complex coordination polymers and materials.
Biology and Medicine
In biology and medicine, such compounds could be explored for their potential as therapeutic agents. The cobalt center and azo-linked ligands might interact with biological molecules, leading to applications in drug delivery, imaging, and as antimicrobial agents.
Industry
In industry, this compound could find applications in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. It might also be used in the production of dyes and pigments due to its azo-linked structure.
Mechanism of Action
The mechanism of action of this compound would involve the interaction of the cobalt center and the azo-linked ligands with target molecules. The cobalt center could participate in redox reactions, while the ligands might interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The specific pathways and molecular targets would depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cobalt coordination complexes with azo-linked ligands, such as:
- Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))cobaltate(1-)
- Sodium (4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamidato(2-))cobaltate(1-)
Uniqueness
The uniqueness of Sodium (4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))(4-hydroxy-3-((5-hydroxynaphth(2,1-d)-1,3-oxathiol-4-yl)azo)benzenesulphonamide S,S-dioxidato(2-))cobaltate(1-) lies in its specific combination of ligands and the resulting properties. The presence of both azo-linked sulphonamide ligands and the cobalt center might impart unique catalytic, electronic, and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
83817-76-9 |
|---|---|
Molecular Formula |
C33H26CoN6NaO11S3+ |
Molecular Weight |
860.7 g/mol |
IUPAC Name |
sodium;cobalt;4-hydroxy-3-[(5-hydroxy-3,3-dioxobenzo[g][1,3]benzoxathiol-4-yl)diazenyl]benzenesulfonamide;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H13N3O7S2.C16H13N3O4S.Co.Na/c18-29(25,26)9-5-6-13(21)12(7-9)19-20-14-15(22)10-3-1-2-4-11(10)16-17(14)28(23,24)8-27-16;17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h1-7,21-22H,8H2,(H2,18,25,26);1-9,20-21H,(H2,17,22,23);;/q;;;+1 |
InChI Key |
BPHYDGXBUFGQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(S1(=O)=O)C(=C(C3=CC=CC=C32)O)N=NC4=C(C=CC(=C4)S(=O)(=O)N)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Na+].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


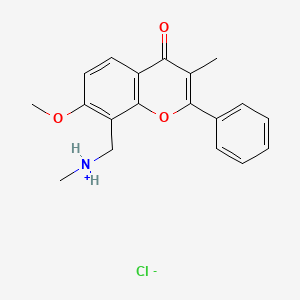
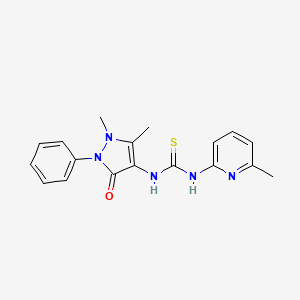
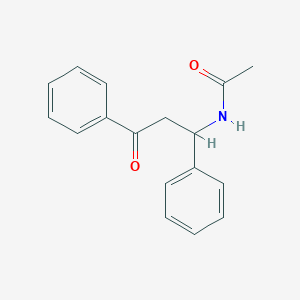
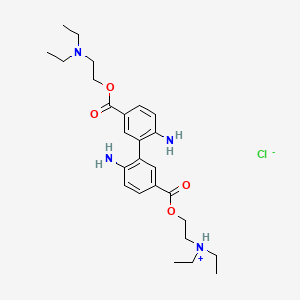
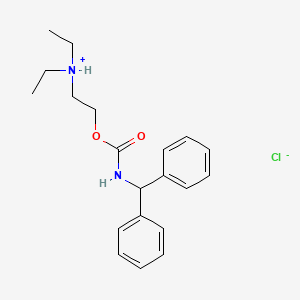
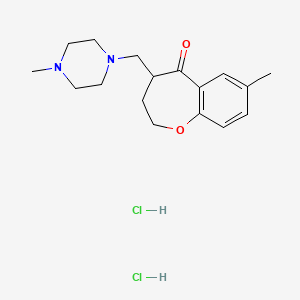
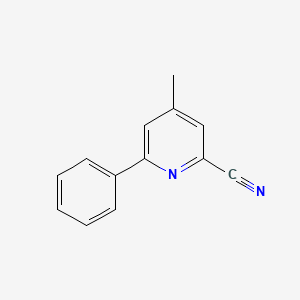
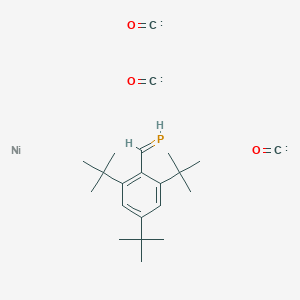
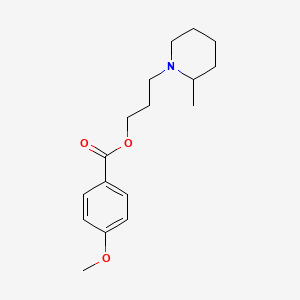
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)

